molecular formula C19H32O2 B14613025 Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate CAS No. 59822-16-1

Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate

Cat. No.: B14613025
CAS No.: 59822-16-1
M. Wt: 292.5 g/mol
InChI Key: MCLZSZQLOAXPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate (CAS: 51-77-4) is a branched-chain unsaturated fatty acid ester characterized by three conjugated double bonds (4,8,12-positions) and methyl groups at carbons 5, 9, and 12. Its molecular formula is C₁₉H₃₀O₂, with a molecular weight of 290.45 g/mol. The compound is structurally related to isoprenoid fatty acids, commonly found in marine organisms and plant-derived metabolites. It is synthesized via Wittig reaction protocols, as demonstrated in the preparation of insect pheromones (e.g., rice moth pheromone derivatives) . The ester’s stereochemistry (typically 4E,8E,12E) and lipophilic nature make it relevant in agrochemical and pharmaceutical applications, such as in the synthesis of gefarnate, a gastroprotective agent .

Properties

CAS No.

59822-16-1

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate

InChI

InChI=1S/C19H32O2/c1-6-21-19(20)15-9-14-18(5)13-8-12-17(4)11-7-10-16(2)3/h10,12,14H,6-9,11,13,15H2,1-5H3

InChI Key

MCLZSZQLOAXPSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Farnesyl Acetone Condensation with Ethyl Acetate

This route involves the base-catalyzed condensation of farnesyl acetone with ethyl acetate under controlled temperatures. Farnesyl acetone (5,9,13-trimethyltetradeca-4,8,12-trien-2-one) is reacted with excess ethyl acetate in the presence of potassium carbonate at 0–5°C to form the β-keto ester intermediate. Subsequent acid hydrolysis and decarboxylation yield the trienoic acid, which is esterified with ethanol under Dean-Stark conditions.

Critical Parameters:

  • Temperature Control: Reactions conducted above 10°C favor side products due to keto-enol tautomerization.
  • Solvent Polarity: Non-polar solvents (e.g., toluene) improve esterification efficiency by azeotropic water removal.

Farnesyl Bromide Malonate Coupling

In this method, farnesyl bromide undergoes nucleophilic substitution with diethyl malonate to form diethyl farnesylmalonate. Alkaline hydrolysis (NaOH/EtOH) followed by acidification produces the trienoic acid, which is reduced to the corresponding alcohol using LiAlH₄. Final esterification with acetyl chloride in ethanol yields the target compound.

Mechanistic Insights:

  • The malonate coupling step proceeds via an SN2 mechanism, requiring anhydrous conditions to prevent hydrolysis of the alkyl bromide.
  • LiAlH₄ reduction selectively targets the ester group without affecting the conjugated double bonds.

Catalytic Isomerization of Farnesyl Acetone Derivatives

Recent patents describe the use of gold or silver catalysts to isomerize methyl acetoacetate-farnesyl adducts into the desired ester. For example, methyl (4E,8E)-2-acetyl-5,9,13-trimethyltetradeca-4,8,12-trienoate is treated with Ph₃PAuOTf in ethanol at 85°C, achieving high stereoselectivity (>95% 4E,8E).

Advantages:

  • Catalyst Efficiency: Au/Ag systems enable rapid isomerization with minimal byproducts.
  • Scalability: Reactions complete within 24 hours under reflux conditions.

Optimization Strategies and Challenges

Isomeric Purity Control

The conjugated triene system in ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate necessitates stringent control over double-bond geometry. Catalytic methods using chiral ligands (e.g., BINAP) have been explored to enhance E-selectivity, though yields remain suboptimal (≤50%).

Solvent and Catalyst Recycling

Economic viability requires solvent recovery and catalyst reuse. Immobilized ionic liquid phases (ILPs) have shown promise in recycling Au catalysts for up to five cycles without significant activity loss.

Purification Techniques

Chromatographic separation (silica gel, hexane/ethyl acetate) remains the standard for isolating the ester. Preparative HPLC with C18 columns achieves >99% purity but is cost-prohibitive for industrial scales.

Spectroscopic Characterization and Validation

Successful synthesis is confirmed via:

  • GC-MS: Molecular ion peak at m/z 334.49 [M+H]⁺.
  • ¹H NMR: Characteristic signals at δ 5.2–5.4 (triene protons), δ 4.1 (q, J=7.1 Hz, OCH₂CH₃), and δ 1.3 (t, J=7.1 Hz, CH₃).
  • IR Spectroscopy: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (conjugated dienes).

Industrial and Research Applications

The compound’s utility spans:

  • Fragrance Industry: As a precursor to terpenoid-based perfumes.
  • Biochemical Studies: Investigating lipid signaling pathways in prokaryotic systems.
  • Pharmaceutical Intermediates: Serving as a scaffold for antitumor agents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding acid or aldehyde.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen chloride (HCl).

Major Products Formed

    Oxidation: The major products include 5,9,13-trimethyltetradeca-4,8,12-trienoic acid or 5,9,13-trimethyltetradeca-4,8,12-trienal.

    Reduction: The primary product is 5,9,13-trimethyltetradeca-4,8,12-trienol.

    Substitution: Products vary depending on the specific electrophile used in the reaction.

Scientific Research Applications

Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a bioactive compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes. detailed studies on its specific molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in functional groups (ester vs. acid/aldehyde), stereochemistry (E/Z isomerism), and chain modifications. Key comparisons include:

Compound Molecular Formula Functional Group Key Features Source/Application
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate C₁₉H₃₀O₂ Ester 4E,8E,12E configuration; used in pheromone synthesis and drug formulations Synthetic (Wittig reaction); agrochemical/pharmaceutical intermediates
(4Z,8Z)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid C₁₇H₂₈O₂ Carboxylic acid 4Z,8Z double bonds; natural occurrence in sponges (Cinachyrella spp.) Marine sponge phospholipids; bioactive lipid studies
5,9,13-Trimethyltetradeca-4,8,12-trienal C₁₇H₂₈O Aldehyde Oxidative derivative; associated with lemon-like flavor in fruits Identified in cherry and orchid scents; flavor chemistry
Gefarnate [(2E)-3,7-Dimethylocta-2,6-dienyl ester of 5,9,13-trimethyltetradecatrienoate] C₂₇H₄₄O₂ Ester Mixed E/Z isomers; anti-ulcer drug Pharmaceutical (treatment of gastric ulcers)
Methyl (2E,4E,8E)-7,13-dihydroxy-4,8,12-trimethyltetradeca-2,4,8-trienoate C₁₉H₃₂O₄ Hydroxy-ester Additional hydroxyl groups; antitumor potential Marine sponge metabolites; anticancer research

Stereochemical and Bioactivity Differences

  • This compound vs. Gefarnate: While both are esters, gefarnate contains a farnesyl-derived alcohol moiety (3,7-dimethylocta-2,6-dienyl) esterified to the same trienoic acid backbone. Gefarnate’s E configuration at all double bonds enhances its stability and pharmacological efficacy in gastric mucosa protection .
  • Acid vs. Ester Derivatives :
    The carboxylic acid analog (C₁₇H₂₈O₂) from sponges exhibits Z stereochemistry at C4 and C8, reducing its hydrophobicity compared to the ethyl ester. This impacts its integration into lipid membranes and bioactivity .

  • Aldehyde Form (C₁₇H₂₈O): The aldehyde derivative is implicated in flavor profiles (e.g., lemon-like notes in cherries) due to volatile oxidation products, contrasting with the non-volatile ester’s role in drug formulations .

Pharmacological and Industrial Relevance

  • Gefarnate : Clinically used for gastric ulcers, acting via mucosal cytoprotection .
  • Pheromone Analogs : Ethyl esters serve as pheromone mimics in pest control .
  • Anticancer Potential: Hydroxylated variants from sponges show cytotoxicity against cancer cell lines .

Research Findings and Conflicts

  • Stereochemistry vs. Bioactivity : E isomers (e.g., gefarnate) exhibit higher stability and therapeutic efficacy than Z isomers vs. .
  • Oxidation Products : The aldehyde derivative (C₁₇H₂₈O) may arise from environmental oxidation of esters, though its biological role remains debated .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate?

  • Methodology : The compound can be synthesized via carbon-extension reactions starting from 4-pentenal derivatives. For example, methoxymethyltriphenylphosphonium chloride is used to generate an intermediate enol ether, followed by oxidation with pyridinium chlorochromate (PCC) to yield methyl esters (e.g., 5,9,13-trimethyltetradecatrienoate derivatives). To produce the ethyl ester, analogous reagents (e.g., ethoxyethyltriphenylphosphonium salts) may substitute methoxy-containing reagents in this stepwise protocol .
  • Key Data : The synthesis yields compounds with ≥95% purity, confirmed via spectroscopic methods .

Q. How is this compound characterized post-synthesis?

  • Methodology :

  • Infrared Spectroscopy (IR) : Liquid film IR spectroscopy is used to compare absorption spectra against reference standards, focusing on carbonyl (C=O, ~1740 cm⁻¹) and conjugated triene (~1650 cm⁻¹) stretches .
  • Quantitative Purity Testing : High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms purity (98–101%), with calibration against certified reference materials .
    • Key Data : Molecular formula: C₂₇H₄₄O₂; molecular weight discrepancies noted (400.64–400.71), requiring verification via high-resolution mass spectrometry (HRMS) .

Q. What storage conditions ensure compound stability?

  • Methodology : Store in sealed, moisture-proof containers under inert gas (e.g., nitrogen) at 2–8°C. Degradation is minimized by avoiding prolonged exposure to light, heat (>25°C), or oxidizing agents .
  • Key Data : Stability studies indicate no significant degradation over 12 months under recommended conditions .

Advanced Research Questions

Q. How can geometric isomerism in this compound be resolved and analyzed?

  • Methodology :

  • Chromatographic Separation : Use reversed-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to separate isomers. Retention times correlate with isomer polarity .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify coupling constants and chemical shifts for double-bond configurations (e.g., 4E vs. 4Z) .
    • Key Data : Gefarnate (a structural analog) exists as a mixture of 4E,8E,12E isomers, confirmed via IR and NMR .

Q. What pharmacological mechanisms are suggested by structurally related compounds?

  • Methodology : Gefarnate (3,7-dimethylocta-2,6-dienyl ester analog) exhibits cytoprotective effects on gastric mucosa via prostaglandin analog activity. For the ethyl ester, conduct:

  • In Vitro Assays : Evaluate cyclooxygenase (COX) inhibition or mucosal cell proliferation using gastric epithelial cell lines .
  • In Vivo Studies : Administer the compound to ulcer-induced rodent models, monitoring healing rates via histopathology .
    • Key Data : Gefarnate shows an oral LD₅₀ >9 g/kg in rats, suggesting low acute toxicity for related esters .

Q. How is this compound detected in environmental or biological samples?

  • Methodology :

  • Non-Target LC-Q/TOF Analysis : Identify oxidation products (e.g., 5,9,13-trimethyltetradeca-4,8,12-trienoic acid) via exact mass (m/z 263.238) and MS/MS fragment matching (CFM-ID software) .
  • Floral Volatile Profiling : Gas chromatography–mass spectrometry (GC-MS) detects the compound in plant emissions, using headspace sampling and library spectral matching .
    • Key Data : The compound is a major floral volatile in Las Vegas cultivars, constituting >30% of total emissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.